Cas no 2249292-88-2 (1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride)

1-(Thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride is a specialized sulfonyl fluoride derivative that serves as a versatile intermediate in medicinal chemistry and chemical biology. Its key structural features include a thiophene-2-carbonyl group and a piperidine-4-sulfonyl fluoride moiety, which enhance its reactivity as a selective covalent modifier for target proteins. The sulfonyl fluoride group is particularly valuable for irreversible inhibition studies, enabling the exploration of enzyme mechanisms and protein-ligand interactions. This compound's stability and selectivity make it suitable for applications in probe development and activity-based protein profiling (ABPP). Its well-defined reactivity profile ensures utility in high-throughput screening and targeted covalent inhibitor design.
1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride structure
2249292-88-2 structure
Product Name:1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride
CAS No:2249292-88-2
MF:C10H12FNO3S2
MW:277.335583686829
CID:5411805
PubChem ID:138027456
Update Time:2025-06-08

1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Thienylcarbonyl)-4-piperidinesulfonyl fluoride
    • 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride
    • Inchi: 1S/C10H12FNO3S2/c11-17(14,15)8-3-5-12(6-4-8)10(13)9-2-1-7-16-9/h1-2,7-8H,3-6H2
    • InChI Key: DGGSJLKAJDBIKG-UHFFFAOYSA-N
    • SMILES: N1(C(C2SC=CC=2)=O)CCC(S(F)(=O)=O)CC1

Experimental Properties

  • Density: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 447.9±38.0 °C(Predicted)
  • pka: -3.58±0.40(Predicted)

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Additional information on 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride

Introduction to 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride (CAS No. 2249292-88-2)

1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2249292-88-2, represents a sophisticated molecular structure that combines a thiophene ring with a piperidine scaffold, further functionalized by a sulfonyl fluoride group. The presence of these distinct structural motifs makes it a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.

The thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, is well-documented for its role in enhancing the pharmacological properties of various drug candidates. Its aromaticity and ability to engage in π-stacking interactions contribute to the binding affinity and selectivity of bioactive molecules. In contrast, the piperidine moiety is a common pharmacophore found in many FDA-approved drugs, known for its ability to modulate central nervous system (CNS) activity and other physiological processes. The combination of these two motifs in 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride suggests potential applications in CNS disorders, pain management, and anti-inflammatory therapies.

The sulfonyl fluoride group appended to the piperidine ring introduces a high degree of reactivity, making this compound an invaluable tool for medicinal chemists engaged in structure-activity relationship (SAR) studies. Sulfonyl fluorides are known for their ability to participate in nucleophilic substitution reactions, allowing for facile derivatization and exploration of novel analogs. This reactivity is particularly useful in library synthesis efforts aimed at identifying lead compounds for further optimization.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to leverage the structural features of 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride more effectively. For instance, molecular docking studies have revealed that this compound exhibits promising binding interactions with targets such as serotonin receptors and ion channels, which are implicated in conditions like depression and epilepsy. These findings align with emerging research trends that emphasize the importance of heterocyclic scaffolds in drug design.

In addition to its pharmacological relevance, 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride has been explored as a key intermediate in the synthesis of protease inhibitors. Proteases play critical roles in various biological pathways, including inflammation and cancer progression. By modifying the thiophene-piperidine core with sulfonyl fluoride functionality, researchers can generate compounds that exhibit potent inhibitory effects on specific protease enzymes. This approach has been particularly successful in the development of agents targeting matrix metalloproteinases (MMPs), which are involved in tissue degradation and tumor invasion.

The synthetic utility of 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride extends beyond its direct application as a drug intermediate. It serves as a precursor for more complex derivatives through nucleophilic aromatic substitution (SNAr) reactions. This reaction mechanism allows for the introduction of diverse functional groups at specific positions on the thiophene ring or piperidine scaffold, enabling fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability.

Recent publications highlight the use of 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride in the development of kinase inhibitors. Kinases are enzymes that regulate cell signaling pathways, making them attractive targets for therapeutic intervention. By incorporating this compound into synthetic strategies, researchers have generated novel inhibitors that exhibit improved selectivity over existing agents. These efforts underscore the growing importance of heterocyclic sulfonamides as privileged scaffolds in modern drug discovery.

The versatility of 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride is further demonstrated by its application in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic profiles. The sulfonyl fluoride group provides a handle for introducing non-peptide mimics into peptide-like scaffolds, thereby expanding the chemical space available for drug design. This approach has led to the discovery of compounds with enhanced affinity and reduced toxicity compared to their peptide counterparts.

From an industrial perspective, 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride represents an important building block for large-scale synthesis programs. Its relatively stable structure and well-defined reactivity profile make it amenable to high-yield synthetic routes. Pharmaceutical companies often prioritize such intermediates due to their cost-effectiveness and scalability, which are critical factors in bringing new drugs to market efficiently.

The environmental impact of synthesizing 1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride has also been considered in recent research efforts. Green chemistry principles have guided the development of more sustainable synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. These advancements not only improve laboratory safety but also align with global initiatives aimed at promoting sustainable pharmaceutical manufacturing practices.

In conclusion,1-(thiophene-2-carbonyl)piperidine-4-sulfonyl fluoride (CAS No. 2249292-88-2) is a multifaceted compound with significant potential across multiple domains of pharmaceutical research and drug development. Its unique structural features make it an effective tool for designing novel therapeutics targeting CNS disorders, inflammation, cancer, and other diseases. As computational methods continue to evolve and synthetic techniques become more refined,1-(thiophene-2-carbonyл)piperidine-4-sulfonyл fluoride will likely remain at the forefront of medicinal chemistry innovation.

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